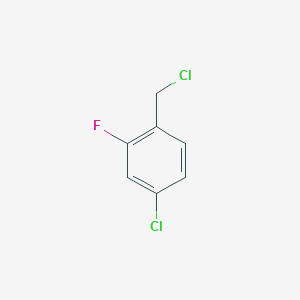

4-氯-1-(氯甲基)-2-氟苯

描述

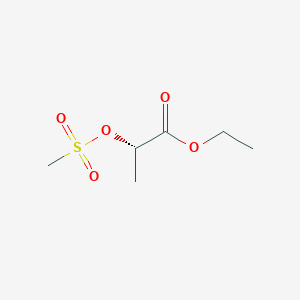

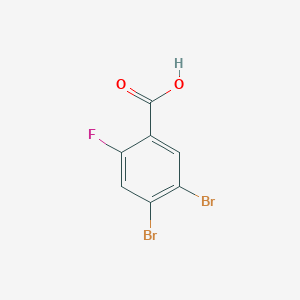

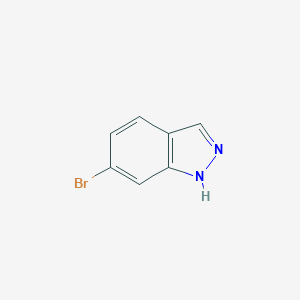

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The compound contains both chlorine and fluorine atoms attached to a benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related halogenated aromatic compounds has been explored in several studies. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination of 3,4-dimethylbenzenamine, indicating that halogenation reactions are a common method for introducing halogen atoms into aromatic rings . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene, showcasing the use of halogenated benzene derivatives in further chemical transformations .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be inferred from studies on similar compounds. For example, the structure of fluorobenzene has been determined by microwave spectroscopy, showing a shortening of the C-C bonds nearest to the fluorine atom . The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene suggest that the molecule may have C1 symmetry, indicating the influence of the substituents on the molecular symmetry .

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatic compounds can be complex. The electrochemical fluorination of halobenzenes, for example, involves a cathodic dehalogeno-defluorination mechanism, which competes with hydrogen evolution . This indicates that 4-Chloro-1-(chloromethyl)-2-fluorobenzene could undergo similar electrochemical reactions, leading to a variety of halogenated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be partially deduced from the properties of related compounds. The rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing insights into the molecular geometry and polarity of such compounds . These properties are crucial for understanding the behavior of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in different environments and its potential interactions with other molecules.

科学研究应用

-

Organic Chemistry

- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of various organic compounds . For instance, it might be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives .

- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .

- The outcomes of such syntheses would be new compounds that could have various uses, depending on their structures and properties .

-

Pharmacology

- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have pharmacological properties . For example, they could potentially act as CDK2 inhibitors, which might have applications in cancer treatment .

- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new drugs or drug candidates .

-

Biological Activity

- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit various types of biological activity . For example, they could have antiviral, analgesic, or antitumor activity .

- The methods of application would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new biologically active compounds .

-

Cycloalkane Synthesis

- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of cycloalkanes . Cycloalkanes are a type of organic compound that contain a ring of carbon atoms .

- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .

- The outcomes of such syntheses would be new cycloalkane compounds that could have various uses, depending on their structures and properties .

-

Thiazole Derivatives

- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of thiazole derivatives . Thiazoles are a type of organic compound that contain a five-membered ring with one sulfur and one nitrogen atom .

- The methods of application would likely involve standard techniques in organic synthesis .

- The outcomes of such syntheses would be new thiazole derivatives that could have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

-

E2 Reaction

- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in E2 reactions . E2 reactions are a type of organic reaction where an alkyl halide undergoes dehydrohalogenation to produce an alkene .

- The methods of application would likely involve standard techniques in organic synthesis .

- The outcomes of such reactions would be new alkene compounds that could have various uses, depending on their structures and properties .

-

Synthesis of Vitamin B1 Derivatives

- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of Vitamin B1 (thiamine) derivatives . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

- The methods of application would likely involve standard techniques in organic synthesis .

- The outcomes of such syntheses would be new Vitamin B1 derivatives that could have various uses, depending on their structures and properties .

-

Synthesis of Antiretroviral Drugs

- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antiretroviral properties . For example, they could potentially act as inhibitors of HIV replication .

- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new antiretroviral drugs or drug candidates .

-

Synthesis of Antineoplastic Drugs

- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit antineoplastic activity . Antineoplastic drugs are used to inhibit the maturation and proliferation of malignant cells .

- The methods of application would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new antineoplastic drugs .

-

Synthesis of Antihypertensive Drugs

- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antihypertensive properties . Antihypertensive drugs are used to treat high blood pressure .

- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new antihypertensive drugs or drug candidates .

-

Synthesis of Anti-inflammatory Drugs

- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit anti-inflammatory activity . Anti-inflammatory drugs are used to reduce inflammation .

- The methods of application would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new anti-inflammatory drugs .

-

Synthesis of Antimicrobial Drugs

- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antimicrobial properties . Antimicrobial drugs are used to treat infections caused by microorganisms .

- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .

- The outcomes could include the discovery of new antimicrobial drugs or drug candidates .

安全和危害

属性

IUPAC Name |

4-chloro-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVHMLDNAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564952 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

CAS RN |

87417-71-8 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。